[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate
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Overview
Description
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzotriazole moiety, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with benzotriazole to yield the desired benzotriazole derivative. This intermediate is then subjected to further reactions to introduce the oxoethyl and nitrate groups under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile introduced .
Scientific Research Applications
[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of [2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways. These interactions contribute to its observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens and plastics.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Utilized as a UV stabilizer in various materials.
2-(2-Benzotriazolyl)-4-methylphenol: Employed in the protection of polymers and coatings from UV degradation
Uniqueness
The presence of the methoxyphenyl group and the nitrate moiety provides additional sites for chemical modification, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H13N5O5 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
[2-[[2-(4-methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate |
InChI |
InChI=1S/C15H13N5O5/c1-24-12-5-3-11(4-6-12)19-17-13-7-2-10(8-14(13)18-19)16-15(21)9-25-20(22)23/h2-8H,9H2,1H3,(H,16,21) |
InChI Key |
KIZBIVUBRVKWJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
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